1H-Indole-3-propiononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

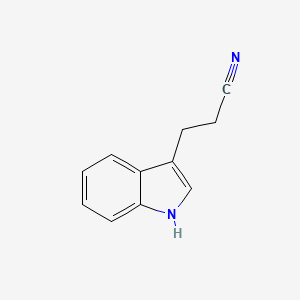

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBSQJAILQLCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196054 | |

| Record name | 1H-Indole-3-propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-76-0 | |

| Record name | 1H-Indole-3-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01CPV5BWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1H-Indole-3-propiononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 1H-Indole-3-propiononitrile. The information is curated to support research, development, and application of this indole derivative.

Core Chemical and Physical Properties

The foundational chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic and analytical procedures.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 4414-76-0 |

| Boiling Point | 410.7°C at 760 mmHg |

| Density | 1.177 g/cm³ |

| Flash Point | 136°C |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

Chemical Structure

The molecular structure of this compound consists of an indole ring system with a propiononitrile group attached at the 3-position.

Experimental Protocols

A common method for the synthesis of indole-3-acetonitrile derivatives involves the conversion of the corresponding indole-3-carboxaldehyde. The following is a generalized protocol that can be adapted for the synthesis of this compound.

-

Reaction Setup : To a solution of the starting indole-3-carboxaldehyde in a mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄) (1.3 molar equivalents).

-

Initial Reaction : Stir the mixture at room temperature for approximately 1 hour.

-

Cyanation : Add sodium cyanide (NaCN) (10 molar equivalents) to the reaction mixture.

-

Reflux : Heat the mixture to reflux at 100°C and maintain for 5 hours with continuous stirring.

-

Work-up : After cooling, add brine to the reaction mixture and extract the product using a mixture of methanol and chloroform (5:95 v/v).

-

Purification : The crude product is purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) is a primary technique for the structural elucidation of indole derivatives.

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Instrument : 400 or 500 MHz NMR spectrometer.

-

Lock and Shim : Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : ~16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay (D1) : 1-5 seconds.

-

Number of Scans : 8-16.

-

-

-

¹³C NMR Acquisition :

-

Acquisition Parameters :

-

Pulse Program : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width : ~240 ppm.

-

-

-

Data Processing : Perform Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID). Calibrate the chemical shift using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflows and Potential Biological Relevance

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

While specific biological activities for this compound are not extensively documented, its close structural analog, indole-3-propionic acid (IPA), is a known gut microbiota metabolite with significant biological effects[2][3][4][5][6]. IPA is known to interact with the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), and it can modulate inflammatory pathways such as NF-κB[7][8]. The diagram below illustrates these pathways, which represent potential areas of investigation for this compound.

Conclusion

This compound is an indole derivative with defined chemical and physical properties that make it a valuable compound for further research. While its biological activity is not as well-characterized as its carboxylic acid analog, the established synthetic routes and analytical methods provide a solid foundation for its investigation. The known signaling pathways of related indole compounds offer promising avenues for exploring the therapeutic potential of this compound in various disease models.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial indole-3-propionic acid inhibits macrophage IL-1β production through targeting methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Plant Growth Analogue: A Technical History of 1H-Indole-3-propiononitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and historical context of 1H-Indole-3-propiononitrile, a significant molecule in the study of plant growth regulators. We delve into its synthesis, physicochemical properties, and the scientific landscape that spurred its creation, providing detailed experimental protocols and visual representations of key chemical processes.

Historical Context and Discovery

The story of this compound is intrinsically linked to the groundbreaking research on plant hormones, particularly auxins, in the early 20th century. Following the pioneering work of scientists like Charles Darwin, who first described tropisms in plants, and Frits Went, who in the 1920s demonstrated the existence of a chemical messenger responsible for plant growth, the race was on to isolate and identify these elusive substances.[1]

In 1934, indole-3-acetic acid (IAA) was identified as a primary auxin, a discovery that ignited fervent research into other indole derivatives to understand their structure-activity relationships and potential as synthetic plant growth regulators. This era of intense investigation into the chemical basis of plant development set the stage for the synthesis of a variety of indole compounds.

While a definitive, singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis became an established method through the exploration of a chemical reaction known as cyanoethylation. A 1962 patent reveals that the reaction of indole with acrylonitrile to produce 3-indolepropionitrile was considered a "customary practice" for the synthesis of the corresponding acid by that time. This indicates that the synthesis of this compound was well-known and utilized in the preceding years.

A key publication that details the cyanoethylation of various indole derivatives is the 1945 paper by R. C. Blume and H. G. Lindwall in The Journal of Organic Chemistry. This work systematically investigated the reaction of acrylonitrile with different substituted indoles, providing a foundational methodology for the synthesis of compounds like this compound. This research was a direct extension of the burgeoning interest in indole chemistry, driven by the biological significance of IAA and the desire to create synthetic analogues for agricultural and research purposes.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.21 g/mol | |

| CAS Number | 4414-76-0 | |

| Appearance | Not specified in early literature | |

| Melting Point | Not specified in early literature | |

| Boiling Point | Not specified in early literature | |

| Solubility | Not specified in early literature |

Experimental Protocols

The synthesis of this compound is achieved through the cyanoethylation of indole, a specific type of Michael addition reaction. The general protocol, as can be inferred from the work of Blume and Lindwall (1945) and subsequent established practices, is detailed below.

Synthesis of this compound via Cyanoethylation of Indole

Principle:

This reaction involves the nucleophilic addition of the indole nitrogen to the β-carbon of acrylonitrile, catalyzed by a base. The electron-withdrawing nitrile group of acrylonitrile makes the β-carbon electrophilic and susceptible to attack.

Reactants:

-

Indole

-

Acrylonitrile

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide like Triton B)

-

Solvent (e.g., dioxane, benzene, or excess acrylonitrile)

Procedure:

-

A solution of indole in a suitable solvent is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.

-

A catalytic amount of a strong base is added to the indole solution.

-

Acrylonitrile is added dropwise to the stirred solution. The reaction is often exothermic, and the rate of addition may need to be controlled to maintain a specific temperature.

-

After the addition is complete, the reaction mixture is typically heated under reflux for several hours to ensure the completion of the reaction.

-

Upon cooling, the reaction mixture is worked up. This may involve neutralizing the base with an acid, followed by extraction of the product into an organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by distillation or recrystallization.

Note: The precise conditions, including the choice of base, solvent, reaction temperature, and time, can be varied to optimize the yield of the desired product. The work by Blume and Lindwall (1945) provides specific examples for various substituted indoles, which would have guided the synthesis of the parent compound.

Visualizations

To further elucidate the chemical processes and relationships discussed, the following diagrams are provided in the DOT language.

Caption: Synthetic pathway for this compound.

Caption: Logical flow of historical and scientific context.

References

Preliminary Studies on 1H-Indole-3-propiononitrile: A Technical Guide for Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1] 1H-Indole-3-propiononitrile, a member of this important class of compounds, holds potential as a precursor or active molecule in various therapeutic areas. This technical guide provides a consolidated overview of the available preliminary data on this compound, including its chemical and physical properties, proposed synthesis, and spectroscopic characterization. Given the limited direct research on its biological effects, this document also explores the well-documented activities of its close structural analog, Indole-3-propionic acid (IPA), to infer potential therapeutic avenues and mechanisms of action for the title compound.

This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for further investigation into the therapeutic potential of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| CAS Number | 4414-76-0 | [2][3][4] |

| Molecular Formula | C₁₁H₁₀N₂ | [4] |

| Molecular Weight | 170.21 g/mol | [4] |

| Density | 1.177 g/cm³ | [5] |

| Flash Point | 136 °C | [5] |

| EC Number | 224-572-8 | [5] |

| Exact Mass | 170.084 | [5] |

| H-Bond Acceptor Count | 1 | [5] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction: Indole + Acrylonitrile → this compound

Materials and Reagents:

-

Indole

-

Acrylonitrile

-

Pyridine (as solvent)

-

Potassium hydroxide (as catalyst)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole (1 equivalent) in pyridine, add a catalytic amount of potassium hydroxide.

-

Slowly add acrylonitrile (1.1 equivalents) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Characterization Protocols

Accurate characterization of synthesized this compound is essential. The following are generalized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

Data Acquisition:

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.[7]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule. The nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹.[7]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[7]

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), to generate ions.[7]

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Spectroscopic Data Summary

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from related indole derivatives.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons (aromatic region), the N-H proton (if not exchanged), and the two methylene groups of the propiononitrile side chain (aliphatic region). |

| ¹³C NMR | Resonances for the eight carbons of the indole ring, the two carbons of the propiononitrile side chain, and the nitrile carbon. |

| IR (cm⁻¹) | - N-H stretch (around 3400-3300) - Aromatic C-H stretches (above 3000) - C≡N stretch (around 2250) - C=C stretches (aromatic, around 1600-1450) - C-N stretches |

| Mass Spec (m/z) | - Molecular ion peak at ~170. - Fragmentation pattern likely involving loss of the propiononitrile side chain or parts of it. |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are lacking in the current scientific literature. However, its close structural analog, Indole-3-propionic acid (IPA), is a well-researched gut microbiota-derived metabolite of tryptophan with a range of biological effects.[8] The structural similarity between this compound and IPA suggests that the former could serve as a prodrug to IPA or possess intrinsic biological activities.

The indole moiety is a recognized pharmacophore that interacts with various biological targets.[9] Derivatives of indole have shown a multitude of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1]

Insights from Indole-3-propionic Acid (IPA)

IPA is known to exert its effects through various mechanisms, including:

-

Antioxidant Activity: IPA is a potent scavenger of free radicals.

-

Anti-inflammatory Effects: It can modulate inflammatory pathways.

-

Modulation of Signaling Pathways: IPA has been shown to interact with pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in cell survival, proliferation, and inflammation.[10]

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is implicated in many diseases, including cancer. The NF-κB pathway is a central regulator of the immune and inflammatory responses. The ability of indole compounds to modulate these pathways highlights their therapeutic potential.[10]

Given the relationship between this compound and IPA, a plausible hypothesis is that the nitrile may be hydrolyzed in vivo to the corresponding carboxylic acid (IPA), thus acting as a prodrug. Alternatively, the nitrile group itself could interact with biological targets. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Below is a diagram of the PI3K/Akt/mTOR signaling pathway, which is known to be modulated by other indole derivatives and represents a potential target for this compound.

Conclusion and Future Directions

This compound is a structurally interesting molecule within the pharmacologically significant indole family. While direct research on this compound is limited, its chemical properties and relationship to the bioactive metabolite Indole-3-propionic acid suggest that it is a promising candidate for further investigation.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for this compound.

-

Comprehensive spectroscopic characterization to establish a reference dataset.

-

In vitro and in vivo screening to determine its biological activity profile, including its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

-

Metabolic studies to ascertain if it acts as a prodrug for Indole-3-propionic acid.

-

Elucidation of its mechanism of action, including the identification of its molecular targets and effects on key signaling pathways.

This technical guide provides a foundational framework to stimulate and guide future research into the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. 4414-76-0|3-(1H-Indol-3-yl)propanenitrile|BLD Pharm [bldpharm.com]

- 4. This compound | 4414-76-0 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 1H-indole-1-propiononitrile [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 1H-Indole-3-propiononitrile

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-3-propiononitrile, a key intermediate in the synthesis of various biologically active indole alkaloids. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure

This compound

-

Molecular Formula: C₁₁H₁₀N₂

-

Molecular Weight: 170.21 g/mol

-

CAS Number: 4414-76-0[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. This data is compiled based on the analysis of closely related indole derivatives and established spectroscopic principles.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3][4] The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | br s | 1H | H-1 (N-H) |

| 7.65 | d | 1H | H-4 |

| 7.35 | d | 1H | H-7 |

| 7.20 | t | 1H | H-6 |

| 7.12 | t | 1H | H-5 |

| 7.05 | s | 1H | H-2 |

| 3.10 | t | 2H | -CH₂-CH₂-CN |

| 2.75 | t | 2H | -CH₂-CN |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 136.2 | C-7a |

| 126.8 | C-3a |

| 122.5 | C-2 |

| 122.1 | C-6 |

| 120.0 | C-5 |

| 119.5 | C-4 |

| 118.7 | -CN |

| 111.2 | C-7 |

| 110.0 | C-3 |

| 21.5 | -CH₂-CH₂-CN |

| 17.0 | -CH₂-CN |

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6][7] The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H Stretch (Indole) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| 2250-2240 | Strong | C≡N Stretch (Nitrile)[8] |

| 1620-1580 | Medium | C=C Stretch (Aromatic) |

| 1460-1440 | Medium | C-H Bend (Aliphatic) |

| 750-740 | Strong | C-H Out-of-plane Bend (ortho-disubstituted) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10][11] The expected mass spectral data for this compound under electron ionization (EI) is presented below.

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 170 | 80 | [M]⁺ (Molecular Ion) |

| 130 | 100 | [M - CH₂CN]⁺ (Base Peak) |

| 103 | 40 | [130 - HCN]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

-

Instrument Setup: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.[8]

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[8]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[12] For liquid samples, a drop can be placed between two salt plates.[13]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean salt plates.

-

Sample Spectrum: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8] The instrument's software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8]

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, a direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.[8]

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[8]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Plausible mass fragmentation pathway for this compound under Electron Ionization (EI).

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. benchchem.com [benchchem.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. fiveable.me [fiveable.me]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. webassign.net [webassign.net]

The Biological Activity of 1H-Indole-3-propiononitrile: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the biological activity of 1H-Indole-3-propiononitrile. Due to a notable scarcity of direct research on this specific compound, this document focuses on the well-documented biological activities of its closest structural analogs: Indole-3-propionic acid (IPA) and Indole-3-acetonitrile . The potential for this compound to serve as a metabolic precursor to the highly active Indole-3-propionic acid is a central hypothesis of this guide. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is an indole derivative with a propiononitrile group at the C3 position. While its synthesis and chemical properties are established, its biological activities remain largely unexplored in publicly available literature. The structural similarity to Indole-3-propionic acid (IPA), a well-characterized gut microbiota metabolite with diverse biological effects, and Indole-3-acetonitrile, a compound with demonstrated antiviral and potential anticancer properties, suggests that this compound may possess significant, uncharacterized biological activity. A key consideration is the potential for in vivo enzymatic hydrolysis of the nitrile group to a carboxylic acid, which would convert this compound into IPA.

Potential Metabolism of this compound to Indole-3-Propionic Acid

The conversion of nitriles to carboxylic acids is a known biochemical transformation catalyzed by nitrilase enzymes[1][2][3]. These enzymes are found in various organisms, including bacteria, fungi, and plants[1]. The hydrolysis of a nitrile by a nitrilase is a one-step process that adds two water molecules to the nitrile group, yielding a carboxylic acid and ammonia[2].

While no specific studies have demonstrated the direct conversion of this compound to IPA by a nitrilase, the existence of this enzymatic pathway provides a strong theoretical basis for this metabolic conversion in biological systems, particularly by the gut microbiota. For instance, a nitrilase from Rhodococcus sp. has been shown to have activity on various nitriles, including indole-3-acetonitrile[4][5]. If this conversion occurs, this compound could act as a prodrug for IPA, and its biological effects would largely mirror those of IPA.

Caption: Potential enzymatic conversion of this compound to IPA.

Biological Activity of Indole-3-Propionic Acid (IPA)

Indole-3-propionic acid is a metabolite produced by the gut microbiota from tryptophan[6][7]. It is a well-researched compound with a wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects[6][7].

Mechanism of Action

IPA exerts its effects through multiple mechanisms, most notably by activating the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR) [7].

-

PXR Activation: IPA is an endogenous activator of PXR, a nuclear receptor that plays a key role in xenobiotic metabolism and inflammation[8]. Activation of PXR by IPA can lead to the regulation of genes involved in gut barrier function and inflammation[8].

-

AhR Activation: IPA also functions as a ligand for AhR, another transcription factor involved in regulating immune responses and maintaining gut homeostasis[7].

Signaling Pathways

The activation of PXR and AhR by IPA triggers downstream signaling cascades that modulate various cellular processes. A key pathway inhibited by IPA is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation[9][10]. By inhibiting NF-κB, IPA can reduce the expression of pro-inflammatory cytokines[9][10].

Caption: Signaling pathways of Indole-3-propionic acid (IPA).

Quantitative Data

| Biological Activity | Assay System | Result | Reference |

| PXR Activation | In vivo mouse model | Induces PXR target gene expression | [11] |

| AhR Activation | In vitro reporter assay | Activates AhR signaling | [12] |

| NF-κB Inhibition | IL-1β-induced rat chondrocytes | Inhibits NF-κB pathway activation | [9] |

| Anti-inflammatory | LPS-stimulated NCM460 cells | Dose-dependent reduction of pro-inflammatory cytokines | [10] |

Experimental Protocols

A common method to assess PXR activation is a luciferase reporter assay.

-

Cell Culture: Human intestinal (e.g., LS180) or hepatic (e.g., HepG2) cells are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with a PXR expression vector and a reporter plasmid containing PXR response elements upstream of a luciferase gene.

-

Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., IPA) for 24-48 hours.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PXR activation.

-

Animal Model: Mice are administered the test compound (e.g., IPA) orally.

-

FITC-Dextran Administration: Mice are orally gavaged with fluorescein isothiocyanate (FITC)-dextran.

-

Blood Collection: After a set time, blood is collected via cardiac puncture.

-

Analysis: Plasma is separated, and the concentration of FITC-dextran is measured using a fluorescence spectrophotometer. Increased levels of FITC-dextran in the blood indicate compromised gut barrier integrity.

Biological Activity of Indole-3-acetonitrile

Indole-3-acetonitrile is another close structural analog of this compound. It is found in cruciferous vegetables and has been investigated for its antiviral and anticancer properties[13].

Antiviral Activity

Indole-3-acetonitrile has demonstrated broad-spectrum antiviral activity against several viruses, including influenza A virus, herpes simplex virus-1 (HSV-1), vesicular stomatitis virus (VSV), and SARS-CoV-2[14].

The primary antiviral mechanism of Indole-3-acetonitrile involves the potentiation of the host's innate immune response through the interferon signaling pathway [14]. It promotes the activation of the transcription factors IRF3 and NF-κB , leading to the production of type I interferons (IFNs)[14]. Additionally, it has been shown to increase the levels of mitochondrial antiviral-signaling (MAVS) protein[14].

Caption: Antiviral signaling pathway of Indole-3-acetonitrile.

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| SARS-CoV-2 | Caco-2 | Plaque Reduction | >38.79 | [14] |

| Influenza A (H1N1) | MDCK | Plaque Reduction | ~40 | [1] |

Anticancer Activity

Several indole derivatives are being investigated for their anticancer properties. Indole-3-acetonitrile has been shown to reduce the viability of neuroblastoma cells at higher concentrations[15]. Its co-administration with amino acid precursors of neurotransmitters enhanced its cytotoxic effects, suggesting a potential link to metabolic pathways in cancer cells[15].

Experimental Protocols

-

Cell Seeding: Host cells susceptible to the virus (e.g., Vero E6 for SARS-CoV-2) are seeded in multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Serial dilutions of the test compound are prepared. A known titer of the virus is mixed with each compound dilution.

-

Infection: The cell monolayer is infected with the virus-compound mixtures.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

-

Incubation: Plates are incubated for several days to allow for plaque development.

-

Visualization and Quantification: Plaques are visualized by staining (e.g., with crystal violet), and the number of plaques is counted. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50%.

-

Cell Seeding: Cancer cell lines (e.g., SH-SY5Y neuroblastoma cells) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, the extensive research on its close structural analogs, Indole-3-propionic acid and Indole-3-acetonitrile, provides a strong foundation for predicting its potential biological activities. The plausible metabolic conversion of this compound to the highly active IPA suggests it could function as a prodrug, exhibiting anti-inflammatory, antioxidant, and gut-modulatory effects through the PXR and AhR signaling pathways. Furthermore, the structural similarity to Indole-3-acetonitrile suggests potential antiviral and anticancer properties.

Future research should prioritize direct investigation into the biological effects of this compound. Key areas of focus should include:

-

Metabolism Studies: Investigating the in vitro and in vivo conversion of this compound to IPA, particularly by human gut microbiota.

-

Biological Screening: Conducting broad-spectrum screening to identify its potential therapeutic activities, including anti-inflammatory, antiviral, and anticancer effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

A thorough understanding of the biological profile of this compound will be crucial for determining its potential as a novel therapeutic agent.

References

- 1. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a nitrilase and a nitrile hydratase from Pseudomonas sp. strain UW4 that converts indole-3-acetonitrile to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Unveiling the Role of Indole Derivatives in Plant Biology: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Query: 1H-Indole-3-propiononitrile

Chemical Properties and Synthesis

Indole derivatives are characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[1] This structure imparts unique chemical properties, making them versatile signaling molecules and metabolic precursors in plants.[1]

Table 1: Chemical Properties of Selected Indole Derivatives

| Property | Indole-3-propionic acid (IPA) | Indole-3-acetonitrile (IAN) |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₈N₂ |

| Molecular Weight | 189.21 g/mol | 156.18 g/mol [2] |

| Appearance | White to off-white crystalline powder | Off-white to yellow crystalline powder |

| Melting Point | 134-136 °C | 56-59 °C |

| Solubility | Soluble in ethanol, methanol, and acetone. Slightly soluble in water. | Soluble in ethanol, ether, and hot water.[2] |

| CAS Number | 830-96-6 | 771-51-7[2] |

The synthesis of indole derivatives can be achieved through various methods, with the Fischer indole synthesis being one of the most common for producing the core indole structure.[1] For specific derivatives like indole-3-acetonitriles, one-step conversion methods from indole-3-carboxaldehydes have been developed.[3]

Role in Plant Biology

Indole compounds are central to numerous physiological processes in plants, acting as signaling molecules and precursors to essential phytohormones.[4][5]

Indole-3-propionic acid (IPA)

Once primarily studied in the context of gut microbiology, recent research has illuminated the significant role of IPA in plant biology.[6][7]

-

Auxin-like Activity: IPA exhibits auxin-like bioactivities, influencing plant growth and development in a manner similar to the primary plant auxin, Indole-3-acetic acid (IAA).[7][8][9]

-

Root System Architecture: Exogenous application of IPA has been shown to modulate lateral root development and root hair growth in Arabidopsis thaliana.[6][7] Specifically, treatment with 10 µM IPA can increase lateral root and root hair growth.[6]

-

Metabolic Regulation: In the aquatic plant Lemna aequinoctialis, IPA treatment significantly enhanced growth and the production of valuable metabolites.[6] Transcriptomic analysis revealed alterations in major metabolic pathways, including glycerolipid, glutathione, and amino acid metabolism.[6][10]

Indole-3-acetonitrile (IAN)

IAN is a naturally occurring plant growth regulator and a key intermediate in the biosynthesis of auxin.[4][5]

-

Auxin Precursor: IAN can be converted to IAA in plants, thereby contributing to the overall auxin pool and influencing plant growth.[4][5]

-

Allelopathy: IAN has been identified as a critical allelopathic molecule in broccoli (Brassica oleracea var. italica).[11] It exhibits a strong inhibitory effect on the growth of other plants, suggesting a role in plant-plant competition.[11] The inhibitory effect of purified IAN was found to be stronger than the commercial herbicide pendimethalin.[11]

Signaling Pathways

The signaling mechanisms of indole derivatives in plants are intricate and often intersect with established phytohormone pathways. The most well-understood pathway for an indole derivative with a similar structure to the queried compound is that of IPA.

IPA and the TIR1/AFB Auxin Signaling Pathway

Recent studies have demonstrated that IPA directly targets the canonical auxin signaling pathway to exert its effects on plant development.[7][8][9]

The core of this pathway involves the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) family of F-box proteins, which act as auxin co-receptors. In the presence of auxin (or IPA), these proteins form a complex with Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARF (AUXIN RESPONSE FACTOR) transcription factors, allowing them to bind to auxin-responsive elements in the promoters of target genes and regulate their expression, leading to various physiological responses such as lateral root formation.[7]

Quantitative Data

The effects of indole derivatives on plant growth can be quantified to understand their potency and specific roles.

Table 2: Effect of Indole-3-propionic acid (IPA) on Arabidopsis thaliana Root Growth

| Treatment | Lateral Root Density (No./mm of primary root) | Root Hair Length (µm) | Data Source |

| Control (MS medium) | ~0.4 | ~200 | [6] (qualitative description) |

| 10 µM IPA | Increased | Increased | [6] |

Table 3: Effect of Indole-3-propionic acid (IPA) on Metabolite Production in Lemna aequinoctialis

| Treatment | Serotonin Productivity (µg/L/day) | β-sitosterol Productivity (µg/L/day) | Campesterol Productivity (µg/L/day) | Stigmasterol Productivity (µg/L/day) | Data Source |

| Control | Not specified | Not specified | Not specified | Not specified | [6] |

| 10 µM IPA | Highest observed | Highest observed | Highest observed | Highest observed | [6] |

Experimental Protocols

The study of indole derivatives in plants involves a range of molecular and analytical techniques.

Plant Growth Assays for Root Phenotyping

This protocol is adapted from studies on the effect of IPA on Arabidopsis root development.[7]

-

Sterilization and Plating: Sterilize Arabidopsis thaliana seeds using a 70% ethanol solution followed by a 10% bleach solution and rinsing with sterile water. Plate the seeds on Murashige and Skoog (MS) agar plates containing the desired concentrations of the test compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM IPA).

-

Vernalization and Germination: Store the plates at 4°C for 2-3 days to synchronize germination (vernalization). Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Use image analysis software (e.g., ImageJ) to measure primary root length, count the number of emerged lateral roots, and measure root hair length in a defined region of the root.

-

Analysis: Calculate lateral root density (number of lateral roots per unit length of the primary root). Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol is used to test the direct interaction between IPA, the TIR1 receptor, and an Aux/IAA protein.[7]

-

Vector Construction: Clone the coding sequence of TIR1 into a Y2H activation domain (AD) vector and the coding sequence of an Aux/IAA protein (e.g., IAA7) into a Y2H binding domain (BD) vector.

-

Yeast Transformation: Co-transform the AD-TIR1 and BD-IAA7 constructs into a suitable yeast strain.

-

Interaction Assay: Plate the transformed yeast cells on selective medium (lacking leucine and tryptophan) to confirm the presence of both plasmids. Then, replica-plate the colonies onto a high-stringency selective medium (lacking leucine, tryptophan, histidine, and adenine) containing different concentrations of IPA (e.g., 0 µM, 10 µM, 100 µM) and a control compound (e.g., IAA).

-

Result Interpretation: Growth on the high-stringency medium indicates a direct protein-protein interaction. Enhanced growth in the presence of IPA demonstrates that the compound promotes the interaction between TIR1 and the Aux/IAA protein.

Analytical Methods for Indole Compound Quantification

Quantification of endogenous and exogenous indole compounds in plant tissues typically involves chromatography coupled with mass spectrometry.[12][13]

-

Sample Extraction: Homogenize frozen plant tissue in a suitable extraction buffer (e.g., methanol/water/formic acid). Centrifuge to pellet debris and collect the supernatant.

-

Solid-Phase Extraction (SPE): Clean up the crude extract using an SPE cartridge to remove interfering compounds.

-

LC-MS/MS Analysis: Analyze the purified extract using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[14]

-

Chromatography: Separate the compounds on a C18 reverse-phase column using a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive or negative mode. Monitor specific precursor-to-product ion transitions for each target indole compound for accurate quantification (Multiple Reaction Monitoring - MRM).

-

-

Quantification: Calculate the concentration of each compound by comparing its peak area to a standard curve generated from authentic standards.

Conclusion

While the specific compound this compound is not documented in the context of plant biology, the broader class of indole derivatives, particularly Indole-3-propionic acid and Indole-3-acetonitrile, are integral to plant function. IPA acts as an auxin-like molecule that directly engages the canonical auxin signaling pathway to modulate plant development, especially root architecture. IAN serves as a precursor to auxin and as an allelopathic agent. The study of these compounds, through detailed experimental protocols and quantitative analysis, continues to unravel the complex chemical signaling networks that govern plant life. For researchers and professionals in drug development, understanding these pathways offers potential targets for developing novel plant growth regulators and herbicides.

References

- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 1H-Indole-3-acetonitrile (CAS 771-51-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 5. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced growth and productivity of useful metabolites by indole-3-propionic acid treatment in Lemna aequinoctialis culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indole-3-acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Scant Landscape of 1H-Indole-3-propiononitrile: A Technical Review of a Molecule in the Shadows

An in-depth analysis for researchers, scientists, and drug development professionals reveals a significant gap in the scientific literature for 1H-Indole-3-propiononitrile. While its structural analogs have been the subject of extensive research, this specific indole derivative remains largely unexplored. This technical guide consolidates the limited available data for this compound and provides a comprehensive review of its closest structural and metabolic relatives, Indole-3-propionic acid and Indole-3-acetonitrile, to offer predictive insights into its potential synthesis, biological activities, and mechanisms of action.

This compound: The Knowns and the Unknowns

This compound, with the CAS number 4414-76-0, is a small molecule belonging to the vast family of indole derivatives. These compounds are of significant interest in medicinal chemistry due to the indole scaffold being a core component of numerous natural products and pharmaceuticals. Despite the broad interest in this chemical class, dedicated research on this compound is notably sparse.

Physicochemical Properties

Quantitative data for this compound is primarily limited to its basic physicochemical properties, which are summarized in the table below. This information is crucial for any future experimental design, including solubility and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 170.21 g/mol | --INVALID-LINK-- |

| CAS Number | 4414-76-0 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis of Indole Propiononitrile Derivatives: Potential Routes

One common method for introducing a propiononitrile side chain to an indole nitrogen (N1 position) is through cyanoethylation, which involves the reaction of an indole with acrylonitrile.

Hypothetical Synthesis Workflow for this compound

A potential, yet unverified, synthetic workflow for this compound could be conceptualized as a multi-step process starting from indole. This would likely involve the introduction of a three-carbon side chain at the C3 position, followed by conversion to a nitrile.

An In-depth Technical Guide to 1H-Indole-3-propiononitrile (CAS 4414-76-0)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1H-Indole-3-propiononitrile (CAS 4414-76-0) is limited. This guide provides a comprehensive overview based on available information for the title compound and closely related indole derivatives to infer its chemical and biological properties. All data presented for related compounds is for comparative and informational purposes.

Chemical and Physical Properties

This compound is an indole derivative with a propiononitrile substituent at the 3-position of the indole ring. While specific, experimentally determined properties for this compound are not widely reported, its general characteristics can be inferred from data on similar indole structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS 4414-76-0) | 1H-Indole (CAS 120-72-9) | Indole-3-acetic acid (CAS 87-51-4) |

| Molecular Formula | C₁₁H₁₀N₂ | C₈H₇N | C₁₀H₉NO₂ |

| Molecular Weight | 170.21 g/mol | 117.15 g/mol | 175.18 g/mol |

| Appearance | Not specified (likely solid) | Colorless to yellowish scales | Off-white to yellow crystalline powder |

| Melting Point | Not specified | 52-54 °C | 165-169 °C |

| Boiling Point | Not specified | 253-254 °C | Not applicable |

| Solubility | Not specified | Soluble in hot water, alcohol, ether, benzene | Slightly soluble in water, soluble in ethanol, ether, acetone |

Synthesis and Experimental Protocols

General Synthetic Approach for Indole Propionitriles

A common method for the synthesis of related indole-N-propionitriles involves the cyanoethylation of indole derivatives using acrylonitrile in the presence of a base. A similar approach could likely be adapted for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Reaction Setup: To a solution of indole in a suitable solvent such as pyridine, add a catalytic amount of a strong base like potassium hydroxide.

-

Addition of Reagent: Slowly add acrylonitrile to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Methodological & Application

Synthesis of 1H-Indole-3-propiononitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1H-Indole-3-propiononitrile is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring an indole nucleus and a propiononitrile side chain at the C3 position, makes it a versatile precursor for the synthesis of various tryptamine derivatives, alkaloids, and other complex heterocyclic systems. The cyano group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, offering multiple avenues for molecular elaboration.

Overview of Synthetic Strategies

The primary and most direct method for the synthesis of this compound is the cyanoethylation of indole . This reaction involves the Michael addition of the electron-rich C3 position of the indole ring to acrylonitrile. The regioselectivity of this reaction is a key consideration, as alkylation can occur at either the C3 position or the N1 position of the indole. The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of the reaction.

Two main catalytic systems are employed for the cyanoethylation of indole:

-

Base-Catalyzed Cyanoethylation: This is the more traditional approach. Strong bases can be used to deprotonate the indole, increasing its nucleophilicity and facilitating the attack on acrylonitrile. However, this method can sometimes lead to a mixture of N- and C-alkylated products.

-

Acid-Catalyzed Cyanoethylation: Acid catalysis, typically using a Brønsted or Lewis acid, activates the acrylonitrile, making it more susceptible to nucleophilic attack by the indole. Acetic acid is a commonly used catalyst in this context. While this method can favor C3-alkylation, reaction rates may be slower, and excess acid or high temperatures can lead to side reactions. The addition of a co-catalyst, such as cuprous chloride, can enhance the catalytic activity of acetic acid, though it may also lead to the formation of di-cyanoethylated byproducts.

The selection of the appropriate synthetic route depends on the desired scale of the reaction, the availability of reagents, and the required purity of the final product. Careful optimization of the reaction conditions is essential to maximize the yield of the desired C3-isomer and minimize the formation of byproducts.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound via acid-catalyzed cyanoethylation of indole.

Method 1: Acetic Acid Catalyzed Cyanoethylation

This protocol is adapted from established procedures for the cyanoethylation of indoles.

Reaction Scheme:

Figure 1: Acid-catalyzed synthesis of this compound.

Materials:

-

Indole

-

Acrylonitrile (stabilized)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Hexane

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve indole (1.0 eq) in a minimal amount of glacial acetic acid.

-

Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.5 - 2.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product (monitor by TLC) and combine them.

-

Evaporate the solvent to yield this compound as a solid.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the acid-catalyzed synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| Indole | 1.0 eq |

| Acrylonitrile | 1.5 - 2.0 eq |

| Catalyst | |

| Glacial Acetic Acid | Catalytic to solvent amount |

| Reaction Conditions | |

| Temperature | 80-90 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Yield | |

| Isolated Yield | 60-75% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General workflow for the synthesis of this compound.

Application Notes and Protocols for 1H-Indole-3-propiononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-3-propiononitrile is an indole derivative that holds potential as a precursor to the biologically active molecule, Indole-3-propionic acid (IPA). IPA, a metabolite produced by the gut microbiota from tryptophan, has garnered significant attention for its diverse physiological roles, including neuroprotective, anti-inflammatory, and metabolic regulatory effects. The nitrile group of this compound can be hydrolyzed by enzymes present in biological systems, such as nitrilases, to form the corresponding carboxylic acid, IPA.[1][2][3] Therefore, the biological activities of this compound are likely mediated through its conversion to IPA.

These application notes provide an overview of the potential applications of this compound, focusing on its role as a precursor to IPA, and detail experimental protocols to investigate its conversion and subsequent biological effects.

Potential Applications

-

Precursor for Indole-3-propionic acid (IPA) delivery: Due to its potential conversion to IPA, this compound can be used in experimental settings to study the effects of IPA in a controlled manner.

-

Investigation of metabolic pathways: The compound can serve as a tool to study the activity of nitrile-hydrolyzing enzymes in various biological systems.

-

Drug development research: As a pro-drug for the neuroprotective and anti-inflammatory agent IPA, this compound could be explored in the context of developing therapeutics for metabolic and neurodegenerative diseases.[4][5]

Chemical Properties

| Property | Value |

| CAS Number | 4414-76-0 |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

Proposed Signaling Pathway

The primary proposed mechanism of action for this compound involves its enzymatic conversion to Indole-3-propionic acid (IPA). IPA is known to exert its biological effects by activating the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are ligand-activated transcription factors.[6][7]

Caption: Proposed metabolic conversion and signaling of this compound.

Experimental Protocols

Protocol 1: In Vitro Conversion of this compound to Indole-3-propionic acid

Objective: To determine if this compound is converted to IPA in a cellular or sub-cellular system.

Materials:

-

This compound

-

Cell line of interest (e.g., hepatocytes, intestinal epithelial cells) or tissue homogenate (e.g., liver, intestinal mucosa)

-

Cell culture medium or appropriate buffer

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Analytical standards for this compound and IPA

Procedure:

-

Preparation of Treatment Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions in cell culture medium or buffer at various concentrations (e.g., 1, 10, 100 µM).

-

Cell Culture/Tissue Homogenate Preparation: Culture cells to a desired confluency or prepare a fresh tissue homogenate according to standard protocols.

-

Treatment: Treat the cells or tissue homogenate with the prepared working solutions of this compound. Include a vehicle control (medium/buffer with DMSO).

-

Incubation: Incubate for various time points (e.g., 0, 1, 6, 24 hours).

-

Sample Collection: At each time point, collect the cell culture supernatant or an aliquot of the tissue homogenate reaction mixture.

-

Sample Preparation for Analysis: Precipitate proteins (e.g., with acetonitrile) and centrifuge to clear the supernatant.

-

HPLC-MS Analysis: Analyze the supernatant for the presence and quantity of this compound and IPA using a validated HPLC-MS method.

-

Data Analysis: Quantify the concentrations of both compounds at each time point and calculate the conversion rate.

Caption: Experimental workflow for the in vitro conversion assay.

Protocol 2: Assessment of Downstream Biological Activity (Anti-inflammatory Effects)

Objective: To investigate the anti-inflammatory effects of this compound, presumably through its conversion to IPA.

Materials:

-

This compound

-

Indole-3-propionic acid (as a positive control)

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

ELISA kits for TNF-α and IL-6

-

Reagents for quantitative PCR (qPCR)

Procedure:

-

Cell Seeding: Seed macrophages in appropriate culture plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or IPA for a specified time (e.g., 2 hours). Include a vehicle control.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

-

RNA Extraction and qPCR: Lyse the cells and extract total RNA. Perform reverse transcription and qPCR to analyze the expression of inflammatory genes (e.g., Tnf, Il6).

-

Data Analysis: Compare the cytokine levels and gene expression between the different treatment groups.

Quantitative Data Summary

As there is limited direct quantitative data for this compound, the following table summarizes key quantitative findings for its active metabolite, Indole-3-propionic acid (IPA), from published studies. Researchers should aim to generate similar data for this compound to establish its efficacy.

| Parameter | Organism/System | Concentration/Dose | Observed Effect | Reference |

| Fasting Blood Glucose | Rats | 27.3 mg/kg/day (dietary) | Significantly lowered by 0.42 mM | [8] |

| Fasting Plasma Insulin | Rats | 27.3 mg/kg/day (dietary) | Significantly reduced | [8] |

| Maximal Mitochondrial Respiration | Cardiomyocytes | Acute treatment | Enhanced by 21.5% | [4] |

| Mitochondrial Function | Cardiomyocytes | Chronic exposure | Dysfunction (-18.9%) | [4] |

| Cardiac Contractility | Isolated Perfused Mouse Hearts | 1 µM - 100 µM | Dose-dependent improvement (+26.8% to +93.6%) | [4] |

Conclusion

This compound is a promising research tool primarily due to its potential to be metabolized into the bioactive compound Indole-3-propionic acid. The provided protocols offer a framework for researchers to investigate this conversion and the subsequent biological effects. It is crucial for researchers to empirically validate the conversion of this compound to IPA within their specific experimental system to accurately interpret their findings.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 4. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Indole-3-Propionic Acid (IPA) in Neuroscience Research